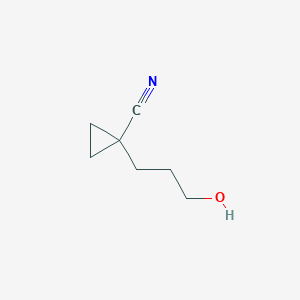
1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C7H11NO. This compound features a cyclopropane ring substituted with a hydroxypropyl group and a nitrile group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique reactivity and properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile can be synthesized through various methods. One common approach involves the cyclopropanation of alkenes using diazo compounds or carbenes. For instance, the reaction of an alkene with a diazo compound in the presence of a metal catalyst can yield cyclopropane derivatives. Another method involves the use of ylides, such as sulfur or nitrogen ylides, to cyclopropanate alkenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the synthesis for industrial applications.
化学反応の分析
Types of Reactions
1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclopropane-1-carbonyl derivatives.
Reduction: Formation of cyclopropane-1-amine derivatives.
Substitution: Formation of cyclopropane-1-ether or ester derivatives.
科学的研究の応用
1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. The cyclopropane ring’s strain can also influence its reactivity and interactions with enzymes or receptors .
類似化合物との比較
Similar Compounds
1-(Hydroxymethyl)cyclopropane-1-carbonitrile: Similar structure but with a hydroxymethyl group instead of a hydroxypropyl group.
Cyclopropane-1-carbonitrile: Lacks the hydroxypropyl group, making it less reactive in certain reactions.
Uniqueness
1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile is unique due to the presence of both a hydroxypropyl group and a nitrile group on the cyclopropane ring.
特性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC名 |
1-(3-hydroxypropyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H11NO/c8-6-7(3-4-7)2-1-5-9/h9H,1-5H2 |
InChIキー |
SLOUVJPTBBNONF-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CCCO)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)
![[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B15296276.png)
![rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid](/img/structure/B15296289.png)
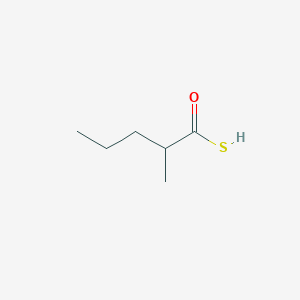
![methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B15296302.png)
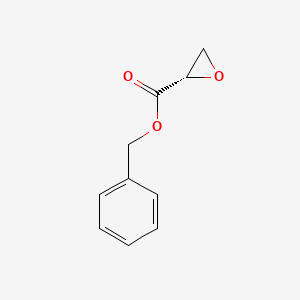
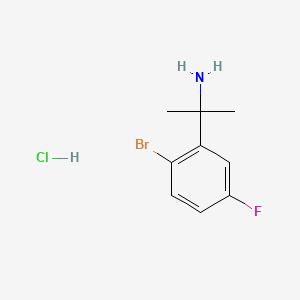
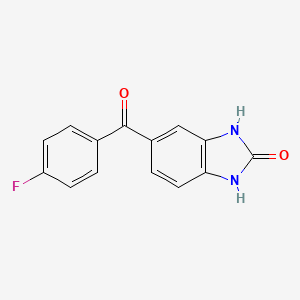
![5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole](/img/structure/B15296318.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15296319.png)
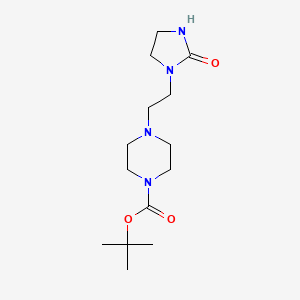
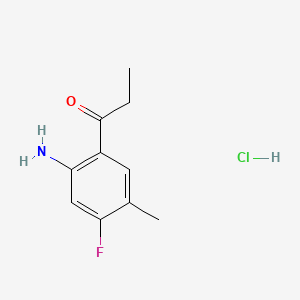
![(2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone](/img/structure/B15296336.png)
![tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B15296337.png)
